Cas no 1001185-12-1 (4-isocyanato-N,N-dimethylbenzamide)

4-isocyanato-N,N-dimethylbenzamide 化学的及び物理的性質
名前と識別子
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- 4-isocyanato-N,N-dimethylbenzamide
- EN300-1825794
- 1001185-12-1
-
- インチ: 1S/C10H10N2O2/c1-12(2)10(14)8-3-5-9(6-4-8)11-7-13/h3-6H,1-2H3
- InChIKey: SWLSABQUYDOUTG-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)N=C=O)N(C)C
計算された属性
- 精确分子量: 190.074
- 同位素质量: 190.074
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 249
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 49.7A^2
4-isocyanato-N,N-dimethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1825794-0.1g |
4-isocyanato-N,N-dimethylbenzamide |
1001185-12-1 | 0.1g |
$628.0 | 2023-09-19 | ||
Enamine | EN300-1825794-2.5g |
4-isocyanato-N,N-dimethylbenzamide |
1001185-12-1 | 2.5g |
$1399.0 | 2023-09-19 | ||
Enamine | EN300-1825794-5.0g |
4-isocyanato-N,N-dimethylbenzamide |
1001185-12-1 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1825794-0.05g |
4-isocyanato-N,N-dimethylbenzamide |
1001185-12-1 | 0.05g |
$600.0 | 2023-09-19 | ||
Enamine | EN300-1825794-0.25g |
4-isocyanato-N,N-dimethylbenzamide |
1001185-12-1 | 0.25g |
$657.0 | 2023-09-19 | ||
Enamine | EN300-1825794-10.0g |
4-isocyanato-N,N-dimethylbenzamide |
1001185-12-1 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-1825794-5g |
4-isocyanato-N,N-dimethylbenzamide |
1001185-12-1 | 5g |
$2070.0 | 2023-09-19 | ||
Enamine | EN300-1825794-1.0g |
4-isocyanato-N,N-dimethylbenzamide |
1001185-12-1 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1825794-0.5g |
4-isocyanato-N,N-dimethylbenzamide |
1001185-12-1 | 0.5g |
$685.0 | 2023-09-19 | ||
Enamine | EN300-1825794-1g |
4-isocyanato-N,N-dimethylbenzamide |
1001185-12-1 | 1g |
$714.0 | 2023-09-19 |
4-isocyanato-N,N-dimethylbenzamide 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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10. Back matter
4-isocyanato-N,N-dimethylbenzamideに関する追加情報
Recent Advances in the Study of 4-Isocyanato-N,N-dimethylbenzamide (CAS: 1001185-12-1)
4-Isocyanato-N,N-dimethylbenzamide (CAS: 1001185-12-1) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its isocyanate functional group and dimethylbenzamide moiety, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and materials science. Recent studies have focused on its synthesis, reactivity, and biological activities, providing new insights into its utility as a versatile building block for more complex molecules.
A key area of investigation has been the compound's role in the development of novel therapeutic agents. Researchers have explored its use as an intermediate in the synthesis of small-molecule inhibitors targeting specific enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-isocyanato-N,N-dimethylbenzamide exhibit potent inhibitory activity against certain kinases involved in cancer progression. The study highlighted the compound's ability to form stable covalent bonds with target proteins, a feature that could be leveraged for designing irreversible inhibitors with enhanced selectivity and efficacy.
In addition to its pharmacological applications, 4-isocyanato-N,N-dimethylbenzamide has also been investigated for its chemical properties. Recent work published in Organic Letters detailed a novel synthetic route for this compound, emphasizing its stability and reactivity under various conditions. The study reported optimized reaction conditions that yield high purity and scalability, making it a viable candidate for industrial-scale production. Furthermore, the compound's compatibility with diverse reaction partners, such as amines and alcohols, has been explored, broadening its scope in multicomponent reactions and polymer chemistry.
Another noteworthy development is the exploration of 4-isocyanato-N,N-dimethylbenzamide in materials science. A 2024 study in Advanced Materials showcased its incorporation into polymer networks, resulting in materials with tunable mechanical properties and responsiveness to external stimuli. The isocyanate group's ability to form cross-links was exploited to create hydrogels with applications in drug delivery and tissue engineering. These findings underscore the compound's versatility beyond traditional pharmaceutical contexts.
Despite these advancements, challenges remain in the widespread adoption of 4-isocyanato-N,N-dimethylbenzamide. Issues such as its potential toxicity and handling requirements necessitate further investigation. Recent toxicological studies, however, have provided preliminary data suggesting that with proper safety measures, the compound can be safely utilized in laboratory and industrial settings. Ongoing research aims to address these concerns while expanding the compound's applications in emerging fields like bioorthogonal chemistry and targeted drug delivery systems.
In conclusion, 4-isocyanato-N,N-dimethylbenzamide (CAS: 1001185-12-1) represents a multifaceted compound with significant potential across multiple disciplines. Its unique chemical properties and biological activities continue to inspire innovative research, paving the way for future breakthroughs in drug development and material science. As studies progress, this molecule is poised to play an increasingly prominent role in advancing both fundamental and applied research in the chemical and biomedical sciences.
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